molecular formula C9H13NO2 B1396823 Ethyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 55490-37-4

Ethyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B1396823
CAS No.: 55490-37-4
M. Wt: 167.2 g/mol
InChI Key: USVOOMQVSCOCMC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and characterization of pyrrole chemistry, which began in the nineteenth century. The foundational work in this field traces back to 1834 when Ferdinand Friedrich Runge first detected pyrrole as a constituent of coal tar, observing that when applied to wood splinters, it produced a distinctive red coloration upon treatment with acid. This initial observation led to the naming of the compound as "pyrrole," establishing the groundwork for what would become an extensive field of heterocyclic chemistry.

The systematic study of pyrrole derivatives gained momentum in 1857 when Thomas Anderson obtained the first pure sample of pyrrole through the distillation of bone oil. Subsequently, Adolf von Baeyer and Rudolf Emmerling determined the structure of pyrrole in 1870, identifying it as a five-membered heterocycle containing nitrogen. This structural elucidation was pivotal in understanding the fundamental properties that would later influence the synthesis and application of more complex derivatives such as this compound.

The development of specific synthetic methodologies for pyrrole-containing esters emerged gradually through the twentieth century. Research conducted on pyrrole-3-acetates demonstrated the challenges associated with selective synthesis of these compounds, with early attempts producing mixtures of regioisomers that required careful separation techniques. The compound this compound itself was first synthesized and characterized as part of broader investigations into pyrrole-based pharmaceutical intermediates, particularly in the context of developing precursors for complex natural products and synthetic pharmaceuticals.

Significance in Pyrrole Chemistry

This compound occupies a particularly important position within pyrrole chemistry due to its unique structural features and synthetic accessibility. The compound exemplifies the characteristic reactivity patterns of pyrrole derivatives, particularly the tendency for electrophilic substitution reactions to occur preferentially at the 2-position of the pyrrole ring. This regioselectivity is crucial for understanding the compound's behavior in synthetic transformations and its utility as a building block for more complex molecules.

The aromatic character of the pyrrole ring in this compound derives from the delocalization of the nitrogen lone pair into the π-system, creating a 4n+2 electron aromatic system in accordance with Hückel's rule. This electronic configuration imparts significant stability to the compound while maintaining sufficient reactivity for synthetic manipulations. The compound's aromaticity is reflected in its nuclear magnetic resonance spectroscopic properties, with characteristic chemical shifts that distinguish it from non-aromatic analogs.

Property Value Reference
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.20 g/mol
Chemical Abstracts Service Number 55490-37-4
Density 1.1±0.1 g/cm³
Boiling Point 267.1±15.0 °C at 760 mmHg
Flash Point 115.3±20.4 °C
Refractive Index 1.510

The synthetic importance of this compound is further emphasized by its role in the preparation of more complex heterocyclic systems. Research has demonstrated its utility in the synthesis of pyrrole-imidazole alkaloids, which represent a significant class of marine natural products with diverse biological activities. The compound serves as a versatile intermediate that can undergo various transformations, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, and participation in cyclization reactions to form fused ring systems.

The compound's significance extends to the development of pharmaceutical intermediates, particularly in the synthesis of compounds targeting neurological and anti-inflammatory pathways. Its structural features make it an attractive starting material for the preparation of molecules with potential therapeutic applications, highlighting the continued relevance of pyrrole chemistry in modern drug discovery efforts.

Position within Heterocyclic Chemistry Research

This compound occupies a central position within the broader landscape of heterocyclic chemistry research, serving as both a model compound for fundamental studies and a practical intermediate for synthetic applications. The compound exemplifies the intersection of classical heterocyclic chemistry with contemporary synthetic methodology, demonstrating how traditional structural motifs continue to find new applications in modern chemical research.

Within the context of five-membered heterocycles, this compound represents one of the more synthetically accessible pyrrole derivatives, making it an important compound for mechanistic studies and methodology development. The compound's reactivity profile provides insights into the general behavior of pyrrole-containing molecules, particularly regarding their interactions with electrophiles and their participation in various coupling reactions.

The compound has found particular significance in the development of organophosphorus chemistry, where pyrrole derivatives serve as nucleophilic partners in reactions with acetylenic esters and phosphorus reagents. These investigations have revealed important stereochemical aspects of pyrrole reactivity, including the formation of diastereomeric products and the influence of electronic factors on reaction outcomes. The results of these studies have implications for the broader understanding of how heterocyclic compounds behave in complex synthetic transformations.

Research Area Applications Key Findings
Pharmaceutical Synthesis Drug Discovery Intermediates Versatile building block for neurological and anti-inflammatory compounds
Natural Product Synthesis Pyrrole-Imidazole Alkaloid Precursors Essential intermediate for marine natural product synthesis
Organophosphorus Chemistry Phosphonate Ester Formation Demonstrates stereochemical control in reactions with acetylenic diesters
Synthetic Methodology Catalytic Transformations Model substrate for developing new synthetic methods

Recent research efforts have focused on developing more efficient synthetic routes to this compound and related compounds, with particular emphasis on scalable processes that minimize waste and maximize yield. These investigations have led to improved understanding of the factors that influence the selectivity and efficiency of pyrrole functionalization reactions, contributing to the broader knowledge base of heterocyclic chemistry.

The compound's role in contemporary research extends to the field of materials science, where pyrrole-containing molecules serve as precursors for conducting polymers and other functional materials. While this compound itself may not be directly polymerizable, its structural features and synthetic accessibility make it a valuable starting point for the preparation of more complex pyrrole-based materials.

The continued research interest in this compound reflects the enduring importance of pyrrole chemistry within the broader context of organic synthesis. As new synthetic methodologies continue to emerge and as the demand for complex heterocyclic compounds in pharmaceutical and materials applications grows, compounds like this compound will likely maintain their significance as both research subjects and practical synthetic intermediates.

Properties

IUPAC Name

ethyl 3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVOOMQVSCOCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 3-(1H-pyrrol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, altering their activity by either inhibiting or activating them. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrrole derivatives. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, this compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate metabolites that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in different cellular compartments determines its interaction with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its effects on cellular processes.

Biological Activity

Ethyl 3-(1H-pyrrol-2-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2. It belongs to a class of compounds known as pyrrole derivatives, which are recognized for their varied pharmacological profiles.

1. Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results highlight the compound's efficacy against common pathogens, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis via caspase activation
A549 (Lung)30Cell cycle arrest at G2/M phase

The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes involved in metabolic pathways, influencing cellular metabolism and function .
  • Cell Signaling Modulation : By binding to cellular receptors, it can alter signaling cascades that regulate gene expression and cell survival .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound against multidrug-resistant bacteria, researchers found that the compound exhibited significant inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Potential

A preclinical trial evaluated the anticancer effects of this compound in xenograft models of human breast cancer. The results indicated a substantial reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS 169376-35-6)

  • Structural Difference: Contains a ketone group (C=O) at the β-position of the ester, unlike the saturated propanoate chain in the target compound.
  • Physical Properties: No explicit data available, but the ketone group likely increases polarity, reducing volatility compared to Ethyl 3-(1H-pyrrol-2-yl)propanoate.
  • Applications : Higher reactivity due to the ketone group may make it suitable for further derivatization (e.g., forming hydrazones or undergoing nucleophilic additions).

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

  • Structural Difference: Features a conjugated cyano (C≡N) group and a methylated pyrrole ring, introducing steric and electronic effects.
  • Physical Properties : The conjugated system may increase melting point and stability. The methyl group enhances lipophilicity compared to the parent compound.
  • Synthesis: Prepared via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate, a method distinct from the target compound’s synthesis.

3-(1H-Pyrrol-2-yl)propanoic Acid

  • Structural Difference : Replaces the ethyl ester with a carboxylic acid group, significantly altering solubility and acidity (pKa ~4-5).
  • Physical Properties : Higher water solubility due to the ionizable carboxyl group. Likely lower volatility than the ester.
  • Synthesis: Produced via hydrolysis of this compound or its methyl analog under basic conditions.
  • Applications : Used as a precursor for amide or peptide conjugates in drug development.

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9)

  • Structural Difference: Substitutes the pyrrole ring with a pyridinylamino group, introducing a basic nitrogen atom.
  • Likely higher solubility in polar solvents compared to the pyrrole-based ester.
  • Synthesis: Synthesized via catalytic reaction of 2-aminopyridine with ethyl acrylate, highlighting divergent synthetic routes relative to the target compound.
  • Applications : Key intermediate in dabigatran etexilate (a thrombin inhibitor), emphasizing its pharmaceutical relevance.

Table 1. Comparative Overview of Key Compounds

Compound Name Molecular Formula Key Functional Groups Boiling Point (°C) Key Applications References
This compound C₉H₁₃NO₂ Ester, pyrrole 267.1±15.0 Synthetic intermediate
Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate C₈H₉NO₃ Ester, ketone, pyrrole N/A Derivatization precursor
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ Ester, cyano, methyl-pyrrole N/A Bioactive compound synthesis
3-(1H-Pyrrol-2-yl)propanoic acid C₇H₉NO₂ Carboxylic acid, pyrrole N/A Peptide conjugation
Ethyl 3-(pyridin-2-ylamino)propanoate C₁₀H₁₄N₂O₂ Ester, pyridinylamino N/A Pharmaceutical intermediate

Research Findings and Implications

  • Reactivity: The presence of electron-rich pyrrole in this compound facilitates electrophilic substitutions, whereas the cyano and ketone groups in analogs enable nucleophilic additions.
  • Biological Activity: Ethyl derivatives with extended conjugation (e.g., cyano-enoate) show enhanced bioactivity, likely due to improved binding affinity.
  • Synthetic Flexibility : Hydrolysis of the ester to the acid (as in ) or functionalization of the pyrrole ring (e.g., methylation) broadens utility in drug design.

Preparation Methods

Synthesis of 1H-pyrrole-2-aldehyde (Intermediate)

  • Reagents: Pyrrole, dimethylformamide (DMF), tetrahydrofuran (THF), phosphorus oxychloride (POCl3)
  • Procedure:
    Pyrrole is dissolved in DMF and THF and cooled to 0 °C. POCl3 is added dropwise maintaining 0 °C. The mixture is then warmed to room temperature and stirred for 1 hour. The reaction is quenched with water and neutralized to pH 7 using potassium hydroxide (KOH). Extraction with ethyl acetate (EA) follows, and the organic phase is concentrated and purified by column chromatography (petroleum ether:ethyl acetate = 10:1) to isolate 1H-pyrrole-2-aldehyde.
  • Molar ratios: Pyrrole:DMF:POCl3 = 1:2.1:1.2
  • Yield: Approximately 82 g from 67 g pyrrole (high yield)
  • Notes: This Vilsmeier-Haack formylation is critical for introducing the aldehyde functionality at the 2-position of pyrrole with high selectivity and purity.

Synthesis of (E)-3-(1H-pyrrol-2-yl)ethyl propenoate (Intermediate)

  • Reagents: 1H-pyrrole-2-aldehyde, compound 5 (likely ethyl acrylate or a related Michael acceptor), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile (MeCN)
  • Procedure:
    The aldehyde and compound 5 are combined in MeCN with DBU as base catalyst. The mixture is refluxed overnight. After concentration, purification by column chromatography (PE:EA = 10:1) yields the (E)-3-(1H-pyrrol-2-yl)ethyl propenoate.
  • Molar ratios: Aldehyde : compound 5 : DBU = 0.1 : 0.21 : 0.21 mol
  • Yield: Approx. 11 g from 10 g aldehyde
  • Notes: This step forms the conjugated double bond system via Knoevenagel condensation, setting the stage for subsequent reduction.

Final Reduction to Ethyl 3-(1H-pyrrol-2-yl)propanoate

  • Reagents: (E)-3-(1H-pyrrol-2-yl)ethyl propenoate, palladium on carbon (Pd/C), ethanol (EtOH), hydrogen gas (H2)
  • Procedure:
    The intermediate is dissolved in ethanol with Pd/C catalyst and subjected to hydrogenation at room temperature using a hydrogen balloon overnight. Post-reaction, the mixture is filtered, concentrated, and purified by chromatography to obtain the target ester.
  • Notes: This catalytic hydrogenation selectively reduces the double bond without affecting the pyrrole ring, yielding this compound with high purity and crystallinity.

Summary Table of Preparation Steps

Step Intermediate/Product Reagents & Conditions Yield (%) Purification Method Notes
1 1H-pyrrole-2-aldehyde Pyrrole, DMF, THF, POCl3, 0 °C → RT, neutralize with KOH ~85 EA extraction, column chromatography (PE:EA=10:1) Vilsmeier-Haack formylation
2 (E)-3-(1H-pyrrol-2-yl)ethyl propenoate Aldehyde, compound 5, DBU, MeCN, reflux overnight ~70 Concentration, column chromatography (PE:EA=10:1) Knoevenagel condensation
3 This compound Pd/C, EtOH, H2 balloon, RT, overnight High Filtration, concentration, chromatography Catalytic hydrogenation of double bond

Research Findings and Analytical Data

  • Purity: Final product purity typically exceeds 95%, suitable for bioassays and further chemical transformations.
  • Crystallinity: The product crystallizes well, facilitating purification and characterization.
  • NMR Characterization:
    • ^1H NMR (300 MHz, CDCl3) shows characteristic pyrrole protons (δ ~6.5–7.0 ppm) and ethyl ester signals (δ ~4.1 ppm for -OCH2- and δ ~1.2 ppm for -CH3).
  • Reaction Yields: Overall yield from pyrrole to final ester is approximately 60%, reflecting efficient multi-step synthesis.

Alternative Synthetic Approaches

While the above method is well-documented and patented, other potential synthetic routes reported in literature and chemical databases include:

  • Michael Addition of Pyrrole to Ethyl Acrylate: Pyrrole can be reacted directly with ethyl acrylate under basic conditions (e.g., sodium hydride) to form the ester via conjugate addition followed by cyclization or rearrangement.
  • Esterification of 3-(1H-pyrrol-2-yl)propanoic acid: Direct esterification of the corresponding acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) can also yield the ester, though this requires availability of the acid precursor.

These alternative methods may vary in yield, purity, and scalability but are less documented in detail compared to the multi-step route described above.

Q & A

Q. What strategies address crystallization challenges for X-ray structure determination of this compound complexes?

  • Methodological Answer : Slow vapor diffusion (e.g., ether into CHCl₃) optimizes crystal growth. SHELXD and SHELXE resolve phase problems in experimental phasing. For twinned crystals, twin law refinement in SHELXL improves accuracy. High-resolution data (d < 0.8 Å) minimizes model bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.